methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate
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Overview
Description
Methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate is an organic compound that features a tetrazole ring, a benzoyl group, and a glycine ester. This compound is of interest due to its potential applications in medicinal chemistry and material science. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-(1H-tetrazol-1-yl)benzoic acid and methyl glycinate.
Reaction Conditions: The reaction involves the formation of an amide bond between the carboxyl group of 4-(1H-tetrazol-1-yl)benzoic acid and the amino group of methyl glycinate. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Purification: The product is typically purified by recrystallization or column chromatography to obtain pure methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of safer and more efficient coupling reagents and solvents would be prioritized to meet environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the tetrazole ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioisostere of carboxylic acids. The tetrazole ring can mimic the carboxyl group, making it useful in the design of enzyme inhibitors and receptor ligands.
Medicine
The compound is explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents. Its ability to interact with biological targets through the tetrazole ring makes it a promising candidate in drug discovery.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity. It is also employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate exerts its effects involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. This interaction can modulate enzyme activity, receptor binding, and other biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Tetrazol-1-yl)benzoic acid: This compound shares the tetrazole and benzoyl moieties but lacks the glycine ester.
Methyl 4-(1H-tetrazol-1-yl)benzoate: Similar structure but without the glycine component.
N-(4-(1H-Tetrazol-1-yl)benzoyl)glycine: Similar but with a free carboxyl group instead of a methyl ester.
Uniqueness
Methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate is unique due to the presence of both the tetrazole ring and the glycine ester. This combination allows for unique interactions and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[[4-(tetrazol-1-yl)benzoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-19-10(17)6-12-11(18)8-2-4-9(5-3-8)16-7-13-14-15-16/h2-5,7H,6H2,1H3,(H,12,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDOMTYAVVVRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=C(C=C1)N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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